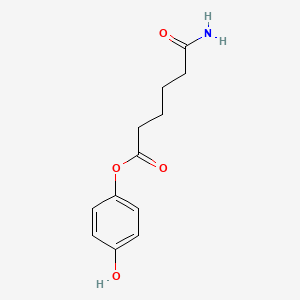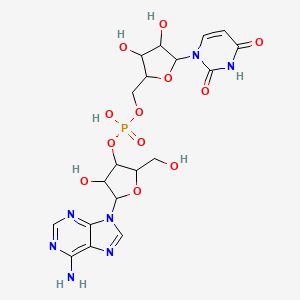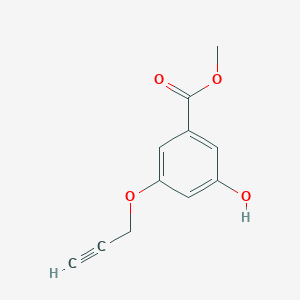![molecular formula C9H13BrO2 B14175479 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane CAS No. 923584-02-5](/img/structure/B14175479.png)
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethylidene)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique molecular structure that includes a bromomethylidene group attached to a dioxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves the use of a base catalyst to facilitate the reaction and achieve high yields.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spiro derivatives with different functional groups .
Aplicaciones Científicas De Investigación
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but contains an oxygen and nitrogen atom in the ring system.
2,8-diazaspiro[4.5]decan-1-one: This derivative features two nitrogen atoms in the spiro ring and has been studied for its potential as a kinase inhibitor.
Uniqueness
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
923584-02-5 |
|---|---|
Fórmula molecular |
C9H13BrO2 |
Peso molecular |
233.10 g/mol |
Nombre IUPAC |
8-(bromomethylidene)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13BrO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7H,1-6H2 |
Clave InChI |
FXHNUCNXEULPFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=CBr)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)





![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)



